Cholesterol phosphate
Overview
Description
Cholesterol phosphate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and a phosphate group, making it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholesterol phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethyl and methylheptan-2-yl groups through various organic reactions such as alkylation and reduction. The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cholesterol phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, Cholesterol phosphate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its phosphate group is particularly important for interactions with proteins and enzymes, making it a subject of interest in biochemistry and molecular biology.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological molecules suggest it could be used in drug development and as a diagnostic tool.
Industry
In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its complex structure and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of Cholesterol phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in binding to proteins and enzymes, modulating their activity and influencing cellular processes. This compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Ergost-5-ene, 3-methoxy-, (3β,24R): Similar in structure but with a methoxy group instead of a phosphate group.
Campesterol, methyl ether: Another sterol derivative with a different functional group.
Stigmasterol: A related compound with a similar cyclopenta[a]phenanthrene core but different side chains.
Uniqueness
Cholesterol phosphate is unique due to its specific stereochemistry and the presence of the phosphate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47O4P/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H2,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTXVDFKYBVTKR-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963050 | |
Record name | Cholest-5-en-3-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-16-1 | |
Record name | Cholesteryl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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